molecular formula C9H10FNO4S B8653783 n-[(4-Fluorophenyl)sulfonyl]-d-alanine

n-[(4-Fluorophenyl)sulfonyl]-d-alanine

Cat. No.: B8653783
M. Wt: 247.25 g/mol
InChI Key: JOYNOYIEQOCUEJ-ZCFIWIBFSA-N
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Description

N-[(4-Fluorophenyl)sulfonyl]-D-alanine (CAS 780-97-2) is a sulfonamide derivative of D-alanine, characterized by a 4-fluorophenylsulfonyl group attached to the amino nitrogen. Its molecular formula is C₉H₁₀FNO₄S, with a molecular weight of 246.24 g/mol . Structural confirmation is typically achieved via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, as seen in analogous sulfonamide syntheses .

Properties

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

(2R)-2-[(4-fluorophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m1/s1

InChI Key

JOYNOYIEQOCUEJ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

(R)-N-(4-Fluorophenyl)-N-[(4-methylphenyl)sulfonyl]alanine (CAS 1562441-57-9)
  • Molecular Formula: C₁₆H₁₆FNO₄S
  • Molecular Weight : 337.37 g/mol
  • Key Differences: Contains a 4-methylphenylsulfonyl group instead of 4-fluorophenylsulfonyl. Classified as an irritant (Xi), indicating handling precautions are necessary .
N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine
  • Molecular Formula: C₁₁H₁₅NO₅S
  • Key Differences :
    • Features a methoxy group (electron-donating) and methylsulfonyl group, contrasting with the electron-withdrawing fluorine and phenylsulfonyl in the target compound.
    • The methoxy group may enhance solubility in polar solvents but reduce lipid membrane permeability .
N-(4-Nitrophenyl)-D-alanine (CAS not specified)
  • Molecular Formula : C₉H₁₀N₂O₄ (estimated)
  • Key Differences: Substitutes the sulfonyl group with a nitro group (-NO₂), a strong electron-withdrawing moiety. Nitro groups often increase reactivity in reduction or nucleophilic substitution reactions, which could limit stability in biological systems .

Backbone Modifications

D-4-Fluoro-phenylalanine (CAS 18125-46-7)
  • Molecular Formula: C₉H₁₀FNO₂
  • Molecular Weight : 183.17 g/mol
  • Key Differences: Lacks the sulfonyl group entirely, with fluorine directly attached to the phenylalanine aromatic ring.

Functional Group Additions

Bicalutamide (CAS 90357-06-5)
  • Molecular Formula : C₁₈H₁₄F₄N₂O₄S
  • Key Differences: Shares the 4-fluorophenylsulfonyl motif but incorporates a cyano and trifluoromethyl group on a biphenyl backbone. Clinically used as an androgen receptor antagonist, highlighting the pharmacological relevance of fluorophenylsulfonyl groups in drug design .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Stability Considerations
Target Compound 246.24 4-Fluorophenylsulfonyl Moderate in polar solvents High (fluorine enhances stability)
(R)-N-(4-Fluorophenyl)-[...] 337.37 4-Methylphenylsulfonyl Lower due to hydrophobicity Moderate (methyl reduces reactivity)
N-(4-Nitrophenyl)-D-alanine ~240 Nitrophenyl Low in aqueous media Low (nitro group prone to reduction)
D-4-Fluoro-phenylalanine 183.17 4-Fluorophenyl High in water High (simpler structure)

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